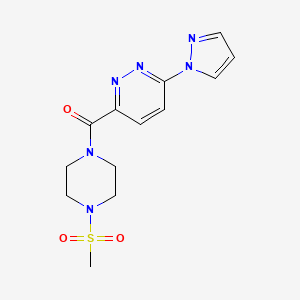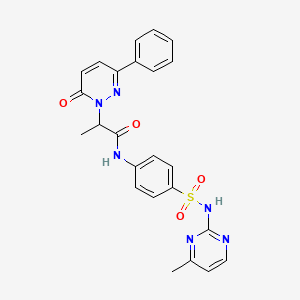![molecular formula C23H25N5O3 B2933687 7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-63-8](/img/structure/B2933687.png)
7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their biological activity . They are nitrogen-containing heterocyclic compounds, similar to the natural heterocycles purines and pyrimidines . They have been found to have a wide spectrum of biological activity and numerous therapeutic applications in medicine .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves reactions with various cyclizing agents . Some methods have been developed based on the reaction of aldehydes, β-dicarbonyl compounds, and 3-alkyl-5-amino-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using techniques such as Fourier-transform infrared spectroscopy, elemental analysis, and proton and carbon-13 nuclear magnetic resonance .Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidines can undergo various chemical reactions. For example, they can react with ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazoles in ethanol with acetic acid as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis Approaches : The compound is part of a series synthesized using the Biginelli protocol, highlighting a focus on developing triazolopyrimidine derivatives with potential biological activities. These compounds were characterized by IR, NMR, mass spectroscopic techniques, and elemental analyses to confirm their structure (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).
Biological and Antioxidant Activity : The research on these compounds includes evaluating their antimicrobial and antioxidant activities. This indicates a scientific interest in exploring their potential therapeutic applications, although the specific details of their efficacy are beyond the scope of the provided information (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).
Heterocyclic Chemistry
Heterocyclic Compound Synthesis : Studies have shown that the triazolopyrimidine derivatives, including the compound , are part of a broader class of chemicals that have been synthesized for their unique properties and potential applications in medicinal chemistry. This synthesis process involves the use of various reagents and conditions to create compounds with specific structural features (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Mechanistic Studies
Chemical Transformations : Research into the compound's synthesis also delves into the mechanistic aspects of creating triazolopyrimidine derivatives, offering insights into the chemical transformations that lead to the formation of these heterocyclic compounds. These studies are crucial for understanding the chemical behavior and potential modifications to enhance biological activity (E. A. Lashmanova, A. Agarkov, V. Rybakov, & A. Shiryaev, 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This interaction results in the disruption of the cell cycle progression, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . CDK2 is responsible for phosphorylating key components for cell proliferation. This can result in the induction of apoptosis within cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could be a potent inhibitor of cell proliferation, particularly in certain types of cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-4-30-19-12-17(10-11-18(19)31-13-16-8-6-5-7-9-16)21-20(22(24)29)14(2)25-23-26-15(3)27-28(21)23/h5-12,21H,4,13H2,1-3H3,(H2,24,29)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCTZPIGAMSBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2933604.png)

![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)

![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)
![1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2933611.png)
![2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2933612.png)

![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2933615.png)



![ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2933624.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2933625.png)